molecular formula C12H10O2 B127616 5-Methyl-2-phenyl-3-furaldehyde CAS No. 157836-53-8

5-Methyl-2-phenyl-3-furaldehyde

Cat. No.: B127616
CAS No.: 157836-53-8
M. Wt: 186.21 g/mol
InChI Key: KWEAOVDZILYEET-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-3-furaldehyde, also known as mesifuran, is a heterocyclic organic compound that belongs to the furan family. It is widely used in the chemical industry as an intermediate for the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Mesifuran has gained significant attention in recent years due to its unique chemical properties and potential applications in the field of medicinal chemistry.

Scientific Research Applications

Agricultural Applications

Research on nitrofuran compounds, which include derivatives related to furfural (such as 5-nitro-2-furaldehyde derivatives), has shown their potential in improving growth and health in poultry. These compounds have been studied for their chemotherapeutic value and growth stimulation properties, indicating potential agricultural applications (Boone & Barnett, 1965).

Green Chemistry and Solvent Selection

The conversion of sugars to furfural and its derivatives, such as 5-Hydroxymethylfurfural (5-HMF), highlights the role of furan compounds in green chemistry. These compounds serve as building blocks for chemicals and fuels derived from lignocellulosic biomass. Studies emphasize the importance of selecting environmentally friendly solvents and optimizing reaction conditions to enhance the sustainability of the production process (Esteban, Vorholt, & Leitner, 2020).

Polymer Science

Furfural derivatives are investigated for their polymerization properties. The study of higher aliphatic aldehydes, including branched hydrocarbon chains, explores their potential in creating polymers with unique properties. This research contributes to developing new materials with practical applications in various industries (Kubisa, Neeld, Starr, & Vogl, 1980).

Environmental Monitoring

In the context of environmental science, furfural and its derivatives are used as chemical indicators to monitor the degradation of cellulosic electrical paper insulation in transformers. The presence of furaldehyde derivatives in transformer oil can signal high rates of paper degradation, offering a method for condition monitoring and life prediction of electrical insulation (Emsley & Stevens, 1994).

Catalytic Transformations

The catalytic transformation of biomass-derived furfurals into valuable compounds like cyclopentanones and their derivatives has been extensively researched. This area focuses on developing efficient, cost-effective, and environmentally friendly catalysts and processes for converting furfural (FF) and 5-Hydroxymethylfurfural (HMF) into commercially significant chemicals, emphasizing the importance of FF and HMF as renewable feedstocks for the chemical industry (Dutta & Bhat, 2021).

Safety and Hazards

5-Methyl-2-phenyl-3-furaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-phenyl-3-furaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic synthesis and biochemical studies. The compound’s aldehyde group is highly reactive, making it a valuable intermediate in various chemical processes.

Cellular Effects

This compound has been shown to influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its reactivity with nucleophiles, such as amines and thiols, allows it to modify proteins and other biomolecules within cells. This modification can lead to changes in cell function and metabolism. Additionally, the compound’s ability to form stable adducts with cellular nucleophiles suggests its potential use in studying protein function and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound’s effects on cellular function can persist, with modifications to proteins and enzymes remaining stable over time. These findings suggest that this compound can be used in long-term biochemical studies to investigate protein function and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modify specific proteins and enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed at lower doses, while toxic effects become prominent at higher doses. These findings highlight the importance of dosage optimization in biochemical research involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and function within cells. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to form stable adducts with proteins also affects its distribution, as it can be sequestered within cellular structures. Understanding the transport and distribution of this compound is crucial for its application in biochemical research .

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. These localization patterns are essential for understanding the compound’s activity and function within cells. Additionally, the compound’s interactions with cellular organelles can provide insights into its role in cellular processes .

Properties

IUPAC Name

5-methyl-2-phenylfuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEAOVDZILYEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439208
Record name 5-methyl-2-phenyl-3-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157836-53-8
Record name 5-methyl-2-phenyl-3-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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